

Recommended storage and handling conditions for CHR-6494.

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Compound of Interest

Compound Name: CHR-6494

Cat. No.: B606661

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Application Notes and Protocols: CHR-6494

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHR-6494 is a potent and selective, first-in-class inhibitor of Haspin kinase with an IC₅₀ of 2 nM.[1][2][3][4] It functions by inhibiting the phosphorylation of Histone H3 at threonine 3 (H3T3ph), a critical process for proper mitotic progression.[1] Inhibition of Haspin kinase by **CHR-6494** leads to mitotic catastrophe, characterized by spindle and centrosome abnormalities, G2/M cell cycle arrest, and subsequent apoptosis in various cancer cell lines. These characteristics make **CHR-6494** a valuable tool for cancer research and drug development.

Storage and Handling

Proper storage and handling of **CHR-6494** are crucial to maintain its stability and ensure user safety.

Storage Conditions

CHR-6494 is supplied as a solid powder and should be stored under the following conditions:

Form	Storage Temperature	Duration	Notes
Solid (Powder)	-20°C	Up to 3 years	Can also be stored at +4°C
Stock Solution (in DMSO)	-80°C	Up to 1 year	Aliquot to avoid repeated freeze-thaw cycles
-20°C	Up to 6 months	One source suggests stability for 1 month	

The compound is shipped at ambient temperature and is classified as a combustible solid. It is also recommended to protect the solid from light.

Handling Precautions

CHR-6494 is intended for laboratory research use only. Standard laboratory safety protocols should be followed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
- Ventilation: Handle in a well-ventilated area or a chemical fume hood.
- Environmental Hazard: **CHR-6494** has a Water Hazard Class (WGK) of 3, indicating it is severely hazardous to water. Prevent discharge into the environment.

Experimental Protocols

Preparation of Stock Solutions

CHR-6494 is soluble in DMSO.

- Solubility:
 - 25 mg/mL in DMSO

- 58 mg/mL (198.39 mM) in DMSO
- Soluble up to 100 mM in DMSO

Protocol for Preparing a 10 mM Stock Solution:

- Materials: **CHR-6494** powder (MW: 292.34 g/mol), anhydrous DMSO.
- Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 2.92 mg of **CHR-6494**.
- Procedure: a. Aseptically weigh 2.92 mg of **CHR-6494** powder. b. Add 1 mL of anhydrous DMSO to the vial. c. Vortex until the solid is completely dissolved. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C as recommended in Table 1.

In Vitro Cell-Based Assays

CHR-6494 has been shown to inhibit the growth of various cancer cell lines.

- Cell Lines: HCT-116, HeLa, MDA-MB-231, Wi-38, COLO-792, RPMI-7951, SKBR3, MCF7, and BxPC-3-Luc.
- Working Concentrations: Effective concentrations range from nanomolar (nM) to micromolar (μM) levels. The IC₅₀ for cell growth inhibition is generally in the range of 396 nM to 1530 nM depending on the cell line.
- Treatment Duration: Typically 72 hours to 1 week.

Example Protocol for Cell Viability Assay:

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Drug Preparation: Prepare serial dilutions of **CHR-6494** from the DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

- Treatment: Replace the medium in the wells with the medium containing different concentrations of **CHR-6494**. Include a vehicle control (medium with DMSO only).
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- Viability Assessment: Measure cell viability using a standard method such as MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
- Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the drug concentration.

In Vivo Animal Studies

CHR-6494 has demonstrated anti-tumor activity in xenograft mouse models.

- Animal Models: Nude mice bearing HCT-116 or MDA-MB-231 xenograft tumors.
- Administration Route: Intraperitoneal (i.p.) injection.
- Dosage: 20 mg/kg to 50 mg/kg.
- Vehicle: 0.5% Sodium carboxymethyl cellulose.
- Dosing Schedule: For example, daily injections for five consecutive days, repeated for several cycles.

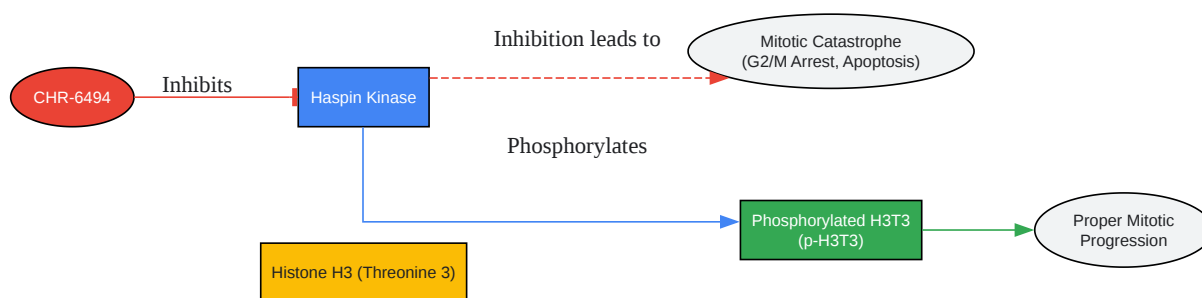
Example Protocol for a Xenograft Study:

- Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5×10^6 MDA-MB-231 cells) into the flank of immunodeficient mice.
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50 mm³).
- Randomization: Randomize mice into treatment and control groups.
- Drug Preparation: Prepare the **CHR-6494** formulation in the vehicle (0.5% Sodium carboxymethyl cellulose).

- Administration: Administer **CHR-6494** or vehicle control via i.p. injection according to the dosing schedule.
- Monitoring: Monitor tumor volume and body weight regularly.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations

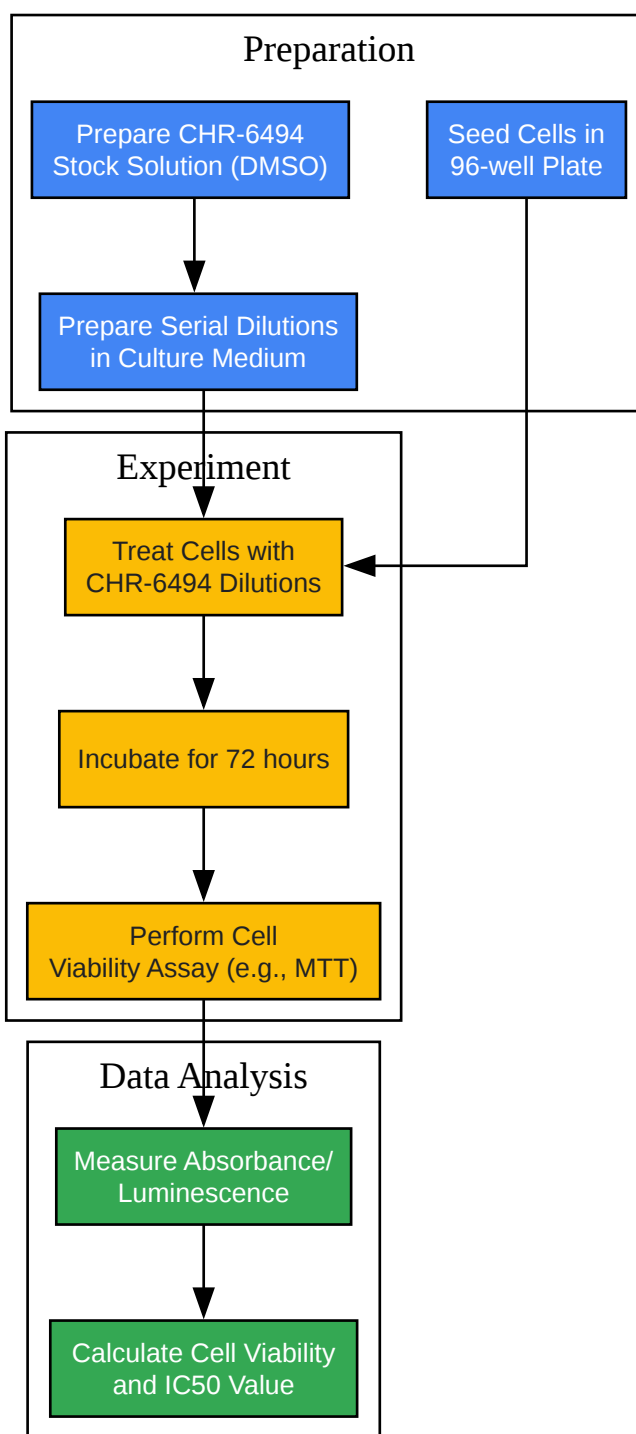
Signaling Pathway of CHR-6494



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Caption: Mechanism of action for **CHR-6494** as a Haspin kinase inhibitor.

Experimental Workflow for In Vitro Studies



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Caption: General workflow for determining the IC₅₀ of **CHR-6494** in cancer cell lines.

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